molecular formula C10H15NS B13618834 3-(3-Ethylthiophen-2-yl)pyrrolidine

3-(3-Ethylthiophen-2-yl)pyrrolidine

Cat. No.: B13618834
M. Wt: 181.30 g/mol
InChI Key: NANKQKGIHCLEIL-UHFFFAOYSA-N
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Description

3-(3-Ethylthiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 3-ethylthiophen-2-yl group. Its structure combines a five-membered saturated amine ring (pyrrolidine) with a thiophene moiety, which is modified by an ethyl group at the 3-position.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

3-(3-ethylthiophen-2-yl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-2-8-4-6-12-10(8)9-3-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3

InChI Key

NANKQKGIHCLEIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylthiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethylthiophene group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethylthiophene-2-carbaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylthiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethylthiophene moiety .

Scientific Research Applications

3-(3-Ethylthiophen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethylthiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-diones

Structural Differences :

  • Core Structure : The compound in features a pyrrolidine-2,5-dione (succinimide) backbone, whereas 3-(3-Ethylthiophen-2-yl)pyrrolidine lacks the dione functionality.
  • Substituent : A methyl group replaces the ethyl group on the thiophene ring.

Pharmacological Activity :

  • The absence of dione groups in the target compound may alter its bioactivity profile .
Pyridine-Based Pyrrolidine Derivatives

Examples from the Catalog of Pyridine Compounds (2017) highlight structurally distinct analogs:

Compound Name Substituent(s) Heterocycle Core Key Differences from Target Compound
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Methoxy, ethanone, pyridine Pyridine Pyridine replaces thiophene; additional ketone
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Fluorine, silyl-protected hydroxyl, oxime Pyridine Complex substituents; pyridine core
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine Iodine, methyl, silyl-protected hydroxyl Pyridine Halogenation; bulky protecting groups

Key Observations :

  • Heterocycle Influence : Pyridine derivatives often exhibit distinct electronic and steric properties compared to thiophene analogs, affecting solubility, bioavailability, and target binding.
  • Substituent Complexity : Bulky groups (e.g., silyl ethers) or halogens (e.g., iodine) in pyridine derivatives may enhance stability or modulate reactivity but reduce synthetic accessibility compared to the simpler ethyl-thiophene substituent.

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